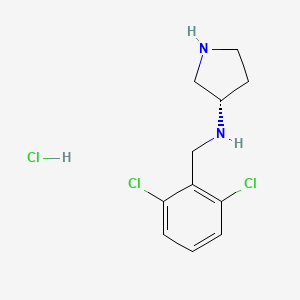

(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Description

(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral pyrrolidine derivative featuring a 2,6-dichlorobenzyl substituent and a hydrochloride salt. Key characteristics include:

- Molecular Formula: C₁₁H₁₅Cl₃N₂ .

- CAS Numbers: Reported as 1289585-21-2 (Parchem Chemicals) and 1938711-34-2 (Pharmint), though discrepancies exist in sourcing .

- Molecular Weight: 281.61 g/mol .

- Stereochemistry: The (S)-configuration at the pyrrolidine-3-yl-amine moiety may influence biological activity .

- Applications: Primarily used as a pharmaceutical intermediate, with suppliers highlighting its role in medicinal chemistry .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-N-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMDLFYJMEUFM-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=C(C=CC=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NCC2=C(C=CC=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289585-12-1 | |

| Record name | 3-Pyrrolidinamine, N-[(2,6-dichlorophenyl)methyl]-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry, characterized by its unique structural features that include a pyrrolidine ring and dichlorobenzyl moiety. This compound has been investigated for various biological activities, particularly its potential as an antidepressant and its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of chlorine atoms enhances its lipophilicity, which may influence its pharmacokinetic properties and interaction with biological targets. The chirality of the pyrrolidine ring contributes to its biological activity by potentially affecting receptor binding and activity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity:

- Antidepressant Activity : The compound's structure suggests it may inhibit serotonin reuptake, similar to other known antidepressants. This mechanism could enhance serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression.

- Neurotransmitter Interaction : Research indicates that compounds with similar structures may act as modulators at neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive functions.

- Antimicrobial Potential : Some derivatives of pyrrolidine compounds have shown antimicrobial activity against various pathogens. While specific data on this compound is limited, the structural similarities suggest potential efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the pyrrolidine ring and the introduction of the dichlorobenzyl group. Detailed synthetic routes can vary but generally aim for high yield and purity.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Pharmacokinetic Studies : In vitro assays have been conducted to evaluate the pharmacokinetics of similar compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, a study on a related compound demonstrated significant differences in bioavailability based on administration routes .

- Efficacy Against Pathogens : A review highlighted the antibacterial activity of pyrrole-containing compounds with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. This suggests that this compound could warrant similar investigations .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl) | Different halogenated phenyl group | May exhibit different receptor interactions |

| (2-Chlorobenzyl)-(R)-pyrrolidin-3-ylamine | Contains a single chlorine atom | May have altered pharmacodynamics compared to dichloro variant |

| (2-Methyl-6-phenylethynylpyridine) | Contains a phenylethynyl group | Known for mGluR5 antagonism |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (R)-Enantiomer

The (R)-enantiomer, (2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride , shares identical molecular formula and weight but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent pharmacological profiles. For example:

- Binding Affinity : Enantiomers may display varying receptor interactions due to chiral recognition in biological systems. While direct data for this compound is lacking, studies on analogous pyrrolidine derivatives (e.g., melanin-concentrating hormone receptor antagonists) show enantiomer-specific activity .

- Synthesis Challenges : Resolution of enantiomers requires specialized chiral separation techniques, impacting scalability .

Piperidine Analogs

Piperidine-based analogs, such as (2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS: 1261230-64-1), replace the pyrrolidine ring with a six-membered piperidine ring. Key differences include:

Other Pyrrolidine Derivatives

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4)

- Structure : Features a pyridine ring instead of dichlorobenzyl.

- Physicochemical Properties: Molecular formula C₉H₁₃N₃·2HCl (MW: 236.14 g/mol).

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure: Incorporates a benzodioxin moiety and dimethylamino group.

Melanin-Concentrating Hormone (MCH) Receptor Antagonists

Compounds like 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine (Huang et al., 2005) share the pyrrolidin-3-yl-amine core but lack dichlorobenzyl substituents. These derivatives exhibit:

Data Table: Structural and Functional Comparison

Research Findings and Implications

Q & A

Q. What are the optimal synthetic routes for (2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves reductive amination or palladium-catalyzed coupling to assemble the pyrrolidine backbone. For enantiomeric purity, chiral resolution using tartaric acid derivatives (e.g., L-(+)-tartaric acid) is effective . A two-step process is recommended: (1) synthesize the racemic mixture via benzylamine and pyrrolidinone intermediates, and (2) resolve enantiomers via diastereomeric salt formation. Monitoring reaction progress with HPLC or chiral GC ensures >99% enantiomeric excess .

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility by forming ionic interactions, critical for in vitro assays (e.g., receptor binding studies). Stability tests under varying pH (4–8) and temperature (4–25°C) show no degradation over 6 months when stored in anhydrous conditions. Use phosphate-buffered saline (PBS) for dissolution to avoid precipitation .

Q. What analytical methods are recommended to confirm compound purity and structural integrity?

- Methodological Answer : Combine LC-MS (for molecular weight confirmation) and H/C NMR (to verify stereochemistry and substituent positions). For quantification, use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Purity thresholds should exceed 98% for pharmacological assays .

Q. What are the common chemical reactions involving the amine and dichlorobenzyl groups?

- Methodological Answer : The primary amine undergoes nucleophilic substitution (e.g., acylation with acetyl chloride) or reductive alkylation. The dichlorobenzyl group participates in Suzuki-Miyaura cross-coupling for derivatization. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and isolate products via column chromatography .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data (e.g., receptor affinity vs. functional activity) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). Standardize protocols:

- Use radioligand binding assays (e.g., H-labeled antagonists) for affinity measurements.

- Pair with functional assays (cAMP accumulation or calcium flux) in the same cell type.

- Apply statistical meta-analysis to reconcile differences across studies .

Q. How do computational models inform the design of derivatives with enhanced receptor selectivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs). Focus on key interactions:

- The dichlorobenzyl group with hydrophobic pockets.

- The (S)-pyrrolidine amine with conserved aspartate residues.

Validate predictions with MD simulations (GROMACS) and synthesize top-ranked analogs .

Q. What experimental strategies isolate enantiomer-specific effects in vitro and in vivo?

- Methodological Answer :

- In vitro : Use chiral stationary phase HPLC to separate enantiomers. Test each enantiomer in parallel assays (e.g., receptor binding, cytotoxicity).

- In vivo : Administer enantiomers separately in pharmacokinetic studies (plasma/tissue distribution via LC-MS/MS). Compare metabolic stability using liver microsomes .

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on biological activity?

- Methodological Answer : Systematically vary substituents on the benzyl and pyrrolidine rings:

- Replace Cl with F or CF to modulate lipophilicity (logP).

- Introduce methyl or methoxy groups to steric maps.

Use multivariate regression (e.g., PLS analysis) to correlate physicochemical properties (cLogP, PSA) with IC values .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing dichloro groups activate the benzyl position for SNAr reactions. Kinetic studies (UV-Vis monitoring) show second-order dependence on amine nucleophiles. DFT calculations (Gaussian 09) reveal transition-state stabilization via hydrogen bonding with the pyrrolidine amine .

Q. How should experimental designs control for off-target effects in complex biological systems?

- Methodological Answer :

Implement orthogonal assays: - CRISPR/Cas9 knockout of the target receptor to confirm on-target effects.

- Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to identify promiscuity.

Use randomized block designs with split-plot arrangements to account for batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.